4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
(4-chlorophenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-12-16(19-20-21(12)15-5-3-2-4-6-15)17(22)23-11-13-7-9-14(18)10-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZKQWNHWYEGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the triazole intermediate with 4-chlorobenzyl chloride under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol or another alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Materials Science: Used in the development of new materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site of the enzyme.
Comparison with Similar Compounds
Similar Compounds
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide: Similar structure but with a quinoline moiety.
Methyl-1H-1,2,4-Triazole-3-Carboxylate: Similar triazole core but different substituents.
Uniqueness
4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chlorobenzyl group, in particular, enhances its reactivity and potential for further functionalization.
Biological Activity
4-Chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an antimicrobial, antifungal, and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
The structure of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can be represented as follows:
This compound features a triazole ring that is pivotal for its biological activity. The chlorobenzyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole derivatives. For instance, a study highlighted that compounds similar to 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate exhibited significant antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds often ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4-Chlorobenzyl Triazole Derivative | 0.22 - 0.25 | E. coli, S. aureus |
| Other Similar Triazoles | Varies | Various Bacteria |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Studies have reported that triazole derivatives can inhibit the growth of pathogenic fungi, with some compounds demonstrating significant efficacy against strains resistant to conventional antifungal treatments .
Anticancer Potential
The anticancer properties of triazoles have been increasingly investigated. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . The presence of electronegative groups like chlorine in the structure is believed to enhance cytotoxic activity against tumor cells.
Table 2: Cytotoxicity Data
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4-Chlorobenzyl Triazole Derivative | <10 | A549 (Lung Cancer) |
| Other Triazoles | Varies | Various Cancer Lines |
The biological activity of 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases or by disrupting mitochondrial function.
- Biofilm Disruption : Some studies suggest that triazoles can interfere with biofilm formation in bacteria, enhancing their effectiveness against persistent infections .
Case Studies
A notable case study involved the synthesis and evaluation of several triazole derivatives for their antibacterial properties. Among these, the derivative featuring the chlorobenzyl moiety demonstrated superior activity compared to others tested . Another study focused on the anticancer effects of similar compounds and reported significant cytotoxicity against various cancer cell lines with IC50 values lower than established chemotherapeutic agents .
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-chlorobenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate?
- Methodology : The synthesis typically involves cyclocondensation of precursors such as substituted phenylhydrazines and β-ketoesters. For example, describes a cyclocondensation route using ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazole intermediates, followed by hydrolysis to carboxylic acids. Adapting this, the target compound could be synthesized via esterification of the carboxylate group with 4-chlorobenzyl chloride under basic conditions.
- Key Steps :
- Cyclocondensation to form the triazole core.
- Hydrolysis of ester groups to carboxylic acids (if required).
- Esterification with 4-chlorobenzyl chloride.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopic Techniques :
- NMR : H and C NMR to confirm substituent positions and purity. For example, and provide PubChem data (SMILES, InChIKey) for related triazoles, which can guide peak assignments.
- FTIR : Confirmation of ester (C=O, ~1700 cm) and triazole (C-N, ~1500 cm) functional groups.
- Crystallography : Single-crystal X-ray diffraction (as in and ) resolves bond lengths, angles, and spatial arrangement of the 4-chlorobenzyl group.
- Reference : .
Q. What are the molecular and structural properties of this compound?
- Molecular Formula : CHClNO (calculated based on analogous structures in and ).
- Key Features :
- Planar triazole ring with a 4-chlorobenzyl ester substituent.
- Chlorine atom at the para position enhances steric and electronic effects.
- Data Table :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | ~340.78 g/mol | Calculated |
| Canonical SMILES | ClC1=CC=C(C=C1)COC(=O)C2=CN(N=N2)C3=CC=CC=C3C | PubChem-like |
| X-ray Confirmed Geometry | Triazole ring planarity |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the 4-chlorobenzyl esterification step?
- Variables to Test :
- Catalyst : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance esterification efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) vs. dichloromethane.
- Temperature : Room temperature vs. reflux conditions.
Q. How do tautomeric forms or solvent effects complicate NMR interpretation for this compound?
- Challenge : Triazole rings exhibit tautomerism (1,2,3-triazole vs. 1,2,4-triazole), leading to split peaks or signal broadening.
- Resolution :
- Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers.
- Variable-temperature NMR to observe dynamic equilibria.
- Example : resolved tautomerism in methyl 1-benzyltriazole-4-carboxylate via X-ray crystallography, confirming the dominant tautomer.
- Reference : .
Q. What is the role of the 4-chlorobenzyl group in modulating biological activity or stability?
- Electronic Effects : The electron-withdrawing Cl atom increases electrophilicity of the ester group, potentially enhancing reactivity in prodrug systems.
- Steric Effects : Bulky benzyl group may influence binding to biological targets (e.g., enzymes).
- Comparative Data : and show that 4-chlorobenzyl-substituted pyrazoles exhibit improved thermal stability and bioactivity compared to non-halogenated analogs.
- Reference : .
Q. How can computational methods (DFT, MD) predict interactions between this compound and biological targets?
- Approach :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., triazole N-atoms for hydrogen bonding).
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., cytochrome P450) using software like GROMACS.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data for this compound?
- Potential Causes :
- Polymorphism (different crystal forms).
- Residual solvents or impurities.
- Solutions :
- Reproduce synthesis and purification steps (e.g., recrystallization from ethanol/water).
- Use DSC (Differential Scanning Calorimetry) to detect polymorphs.
- Case Study : reports single-crystal data for a difluorobenzyl analog, emphasizing the need for rigorous crystallization protocols.
- Reference : .
Methodological Recommendations
- Synthesis : Follow ’s cyclocondensation protocol with modifications for chlorobenzyl esterification.
- Characterization : Combine NMR, FTIR, and X-ray crystallography (as in ) for unambiguous confirmation.
- Advanced Studies : Use DFT/MD simulations (guided by ’s structural data) to explore bioactivity mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
